9-PAHSA is primarily derived from adipose tissue, particularly in transgenic mice models overexpressing glucose transporter 4 (GLUT4). Its levels are inversely correlated with insulin resistance, making it a significant biomarker in metabolic studies . The classification of 9-PAHSA falls under the category of endogenous lipids, specifically fatty acid esters, which are recognized for their physiological roles in energy metabolism and cellular signaling.
The synthesis of 9-PAHSA-d4 involves several key steps that have been optimized over time. Initially synthesized through a complex eleven-step process starting from 1,9-nonanediol, more recent methods have streamlined this to a three-step synthesis utilizing Grignard reagents and methyl 9-oxononanoate .
The purity of synthesized compounds typically exceeds 99%, verified through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
The molecular structure of 9-PAHSA-d4 can be described as follows:
9-PAHSA participates in various biochemical reactions that influence metabolic pathways:
The mechanism by which 9-PAHSA exerts its effects involves several pathways:
Studies indicate that treatment with 9-PAHSA leads to decreased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), highlighting its potential therapeutic role in metabolic disorders .
The physical and chemical properties of 9-PAHSA-d4 include:
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are commonly employed for characterization, providing insights into purity and structural integrity .
The applications of 9-PAHSA-d4 span several scientific fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6